N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O5 and its molecular weight is 334.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives have been extensively studied for their potential applications. For instance, novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which bear resemblance to the chemical structure , have been synthesized, showcasing significant antioxidant activities, with some derivatives surpassing the antioxidant activity of ascorbic acid (Tumosienė et al., 2019).
Biocatalytic Production for Pharmaceutical Applications
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, closely related to the compound of interest, are valuable for the enantiospecific synthesis of various therapeutic agents. An indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis has been employed for the efficient production of these enantiomers in optically pure form, presenting a significant stride in pharmaceutical manufacturing (Mishra et al., 2016).
Antidepressant and Nootropic Potential
Schiff’s bases and 2-azetidinones derived from closely related compounds have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancement) properties. Some derivatives have shown promising results in preclinical models, indicating the potential for the development of new CNS active agents (Thomas et al., 2016).
Antidiabetic and Antimicrobial Potential
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, bearing structural similarity, have been synthesized and evaluated for their antidiabetic and antimicrobial potential. Some derivatives have demonstrated potent inhibitory effects on enzymes linked to diabetes and shown promising antimicrobial activity, pointing to the potential for new therapeutic agents (Thakal et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-4-nitrophenyl-α-d-glucopyranoside have been used as substrates in assays for enzymes . These enzymes could potentially be the targets of STK867594.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function . For instance, 2-chloro-4-nitrophenyl-α-D-glucopyranoside is converted to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone by a two-component FAD-dependent monooxygenase .
Biochemical Pathways
STK867594 may affect the 1,2,4-benzenetriol (BT) pathway . In a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol (2C4NP) is degraded via the BT pathway . The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels .
Pharmacokinetics
Similar compounds such as 5-chloro-n-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide have been modified to form water-soluble ammonium salts to improve their biological effect .
Result of Action
For instance, 2-chloro-4-nitrophenyl-α-D-glucopyranoside is used in assays to determine the enzymatic activity of α-amylase .
Action Environment
Similar compounds such as 5-chloro-n-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide are known to be hydrolyzed in aqueous solution and decompose under uv irradiation .
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULRMAMDYUQHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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